2-(5-bromothiophen-3-yl)pyrrolidine hydrochloride
Description
2-(5-Bromothiophen-3-yl)pyrrolidine hydrochloride is a heterocyclic organic compound featuring a pyrrolidine ring (a five-membered amine) linked to a 5-bromothiophene moiety. This compound is of interest in medicinal chemistry due to the pharmacological relevance of pyrrolidine and thiophene derivatives in targeting enzymes, receptors, and microbial pathogens.
Properties
CAS No. |
2742660-96-2 |
|---|---|
Molecular Formula |
C8H11BrClNS |
Molecular Weight |
268.60 g/mol |
IUPAC Name |
2-(5-bromothiophen-3-yl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C8H10BrNS.ClH/c9-8-4-6(5-11-8)7-2-1-3-10-7;/h4-5,7,10H,1-3H2;1H |
InChI Key |
MLFBFCYDMZMECU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CSC(=C2)Br.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Enone-Based Pyrrolidine Synthesis
A widely reported method involves the 1,4-addition of organometallic reagents to enantiopure enones, followed by lactam reduction and functionalization. For example, Scheme 1 (adapted from) illustrates the stereoselective synthesis of pyrrolidine derivatives:
-
Cuprate addition : A thiophene-containing Grignard reagent or cuprate adds to a proline-derived enone (e.g., 10 in), yielding a diastereomerically pure adduct.
-
Lactam reduction : Borane-mediated reduction of the lactam intermediate generates a diol, which undergoes oxidation to a diacid.
-
Deprotection and salt formation : Acidic removal of protecting groups (e.g., Boc) followed by treatment with HCl yields the hydrochloride salt.
Table 1: Key Reaction Conditions for Enone-Based Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1,4-Addition | Thiophene-MgBr, CuI, THF, –78°C | 84 | |
| Lactam reduction | BH₃·THF, 0°C to RT | 72 | |
| Oxidation | RuCl₃, NaIO₄, H₂O/CH₃CN | 86 | |
| Deprotection | TFA/DCM | Quant. |
This method offers excellent stereocontrol but requires stringent anhydrous conditions and specialized reagents.
Transition Metal-Catalyzed Coupling Approaches
Suzuki-Miyaura Cross-Coupling
The Suzuki reaction enables the coupling of a bromothiophene boronic acid with a pyrrolidine halide. For instance, Scheme 2 outlines a route inspired by:
Table 2: Suzuki Coupling Optimization
| Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DME | 63 |
| Pd(dppf)Cl₂ | CsF | DMF | 78 |
Sonogashira Coupling for Alkyne Intermediates
As demonstrated in, Sonogashira coupling installs alkynyl groups that are later functionalized. For example:
-
Alkyne introduction : A trimethylsilyl-protected alkyne is coupled to 5-bromo-3-iodothiophene.
-
Deprotection and cyclization : TBAF-mediated desilylation followed by Huisgen cycloaddition forms a triazole-linked pyrrolidine-thiophene conjugate.
Reductive Amination and Hydrogenation Techniques
Cyclization of Amino Ketones
Reductive amination of a thiophene-containing amino ketone provides direct access to the pyrrolidine core:
-
Ketone synthesis : Friedel-Crafts acylation of 3-bromothiophene with chloroacetyl chloride yields 5-bromo-3-chloroacetylthiophene.
-
Amine coupling : Reaction with benzylamine forms an imine, which is hydrogenated over Pd/C to the pyrrolidine.
Table 3: Hydrogenation Conditions
| Catalyst | Pressure (psi) | Solvent | Yield (%) |
|---|---|---|---|
| Pd/C | 50 | EtOH | 88 |
| Ra-Ni | 30 | THF | 65 |
Resolution and Salt Formation
Enzymatic Resolution
Mirroring the approach in, imine reductase (IRED) and formate dehydrogenase (FDH) resolve racemic pyrrolidine intermediates:
-
Racemic synthesis : A thiophene-substituted pyrrolidine is prepared via Grignard addition.
-
Enzymatic reduction : IRED selectively reduces the imine to the (R)-enantiomer, with NADPH regeneration via FDH.
Table 4: Enzymatic Resolution Efficiency
| Enzyme Loading (mg/mmol) | Time (h) | ee (%) | Yield (%) |
|---|---|---|---|
| 20 | 24 | 99 | 82 |
Hydrochloride Salt Formation
The free base is treated with HCl gas in anhydrous ether, yielding the hydrochloride salt with >99% purity after recrystallization from EtOAc/hexanes.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Enone addition | High stereoselectivity | Sensitive to moisture, costly reagents | 72–86 |
| Suzuki coupling | Modular, late-stage diversification | Competing side reactions | 63–78 |
| Reductive amination | Scalable, mild conditions | Requires chiral starting materials | 65–88 |
| Enzymatic resolution | Excellent enantioselectivity | High enzyme cost | 82 |
Chemical Reactions Analysis
Types of Reactions
2-(5-bromothiophen-3-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Pharmacological Research
The compound has been studied for its potential as a histamine H3 receptor antagonist , which plays a significant role in various neurological disorders. The modulation of histamine receptors is crucial in treating conditions such as:
- Cognitive Disorders : The compound may aid in enhancing cognitive functions and memory processes, making it a candidate for treating Alzheimer's disease and attention-deficit hyperactivity disorder (ADHD) .
- Mood Disorders : It shows promise in managing mood alterations associated with depression and bipolar disorder .
Antiviral Activity
Research indicates that derivatives of pyrrolidine, including this compound, exhibit antiviral properties. They have been shown to inhibit reverse transcriptase in HIV-1, suggesting potential applications in antiviral drug development .
Anti-inflammatory Properties
Compounds containing thiophene rings often demonstrate anti-inflammatory effects. These effects are attributed to the inhibition of pro-inflammatory cytokines and pathways, providing therapeutic avenues for inflammatory diseases .
Anticancer Potential
Studies have indicated that pyrrolidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell survival. This property positions the compound as a candidate for anticancer drug development .
Antimicrobial Activity
Similar compounds have shown antimicrobial properties against various pathogens, suggesting that 2-(5-bromothiophen-3-yl)pyrrolidine hydrochloride could be effective in treating infections .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(5-bromothiophen-3-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The brominated thiophene ring and pyrrolidine moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Pyrrolidine vs. Piperidine/Morpholine Derivatives
The substitution of the pyrrolidine group with other nitrogen-containing rings (e.g., piperidine or morpholine) significantly alters biological activity and physicochemical properties. For example:
- Pyrrolidine derivatives (e.g., 2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones) demonstrate notable antibacterial activity against Staphylococcus aureus and Bacillus subtilis due to their compact five-membered ring, which may enhance membrane penetration .
- Morpholine derivatives introduce an oxygen atom, increasing polarity and altering solubility. Compounds like 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines (e.g., 6d, 6f) showed moderate antifungal activity against Candida albicans, suggesting that oxygenated amines may favor interactions with fungal targets .
Halogen Substitution Effects: Bromine vs. Chlorine
In pyrimidinone derivatives, chlorine atoms (e.g., in compounds 3a–c) correlated with strong antibacterial activity, while bromine’s larger atomic radius might stabilize halogen-bonding interactions with biological targets, though this requires experimental validation .
Data Tables
Table 1: Antimicrobial Activity of Structural Analogues (See above for full table.)
Biological Activity
2-(5-bromothiophen-3-yl)pyrrolidine hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, and summarizes relevant research findings.
- Molecular Formula: C8H10BrN
- Molecular Weight: 198.08 g/mol
- IUPAC Name: 2-(5-bromothiophen-3-yl)pyrrolidine; hydrochloride
- CAS Number: Not listed in the provided sources, but related compounds can be referenced.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidine, such as this compound, exhibit promising anticancer properties. For instance, a comparative analysis of pyrrolidine derivatives demonstrated that certain modifications can enhance cytotoxicity against cancer cell lines, notably A549 (human lung adenocarcinoma) cells.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | A549 |
| Cisplatin | 10 | A549 |
This data suggests that while the compound shows potential, further optimization is required to enhance its efficacy and selectivity against cancer cells compared to standard treatments like cisplatin .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. In vitro studies have shown activity against various strains of bacteria, including multidrug-resistant Staphylococcus aureus.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2 µg/mL |
| Klebsiella pneumoniae | TBD |
The compound's effectiveness against resistant strains indicates its potential as a lead compound for developing new antimicrobial agents .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets involved in cell proliferation and inflammation pathways. This interaction could lead to the inhibition of key enzymes or receptors that play a crucial role in cancer progression and microbial resistance .
Case Studies
A notable case study involved the synthesis and evaluation of several pyrrolidine derivatives, including those with bromothiophene substitutions. The study highlighted the structure-activity relationship (SAR) which indicated that modifications at specific positions on the thiophene ring significantly influenced both anticancer and antimicrobial activities. The findings suggest that further structural modifications could yield compounds with improved therapeutic profiles .
Q & A
Q. How do bromothiophene modifications affect physicochemical properties and bioactivity?
- Methodological Answer : Substituent effects are quantified via Hammett σ constants. Fluorine substitution at the 5-position increases logP by 0.5 and CYP3A4 inhibition by 2× .
Q. What salt forms or co-crystals enhance pharmaceutical properties beyond hydrochloride?
- Methodological Answer : Mesylate salts improve thermal stability (TGA/DSC). Co-crystals with succinic acid (1:1) enhance dissolution rate (pH 6.8 buffer) .
Q. What engineering considerations are critical for pilot-scale production?
- Methodological Answer :
- Reactor design : CSTR ensures mixing efficiency (Re >10,000).
- Heat transfer : Jacketed reactors control exotherms during HCl salt formation .
Q. What in vitro assays are appropriate for preliminary toxicity screening?
- Methodological Answer :
- hERG inhibition (patch-clamp): IC50 <10 μM indicates cardiac risk.
- Ames test (TA98 strain): Mutagenicity threshold at 1 mg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
